molecular formula C15H17ClN4O2S B2879079 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide CAS No. 941916-50-3

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide

Cat. No.: B2879079
CAS No.: 941916-50-3
M. Wt: 352.84
InChI Key: IQIGXNJJMNCLAQ-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide typically involves the condensation of 3-chlorophenyl isocyanate with 4-methyl-N-propylthiazole-5-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the ureido linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide at room temperature or under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom on the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors involved in various biological processes.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the desired therapeutic effect.

Comparison with Similar Compounds

    4-Phenylthiazole Derivatives: These compounds share the thiazole core structure and have been studied for their biological activities, including anticancer and antimicrobial properties.

    Ureido-Substituted Thiazoles: Compounds with similar ureido substitutions have been investigated for their potential as enzyme inhibitors and therapeutic agents.

Uniqueness: 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide is unique due to the specific combination of its chemical structure, which includes a chlorophenyl group, ureido linkage, and thiazole ring

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c1-3-7-17-13(21)12-9(2)18-15(23-12)20-14(22)19-11-6-4-5-10(16)8-11/h4-6,8H,3,7H2,1-2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGXNJJMNCLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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